2-((4-Fluorophenyl)amino)acetic acid hydrochloride
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Overview
Description
2-((4-Fluorophenyl)amino)acetic acid hydrochloride is a chemical compound with the molecular formula C8H8FNO2·HCl It is a derivative of phenylglycine, where the phenyl group is substituted with a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)amino)acetic acid hydrochloride typically involves the reaction of 4-fluoroaniline with glyoxylic acid. The reaction proceeds under acidic conditions to form the desired product. The general reaction scheme is as follows:
Starting Materials: 4-fluoroaniline and glyoxylic acid.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid to facilitate the formation of the hydrochloride salt.
Procedure: The 4-fluoroaniline is dissolved in an appropriate solvent, such as ethanol or water, and glyoxylic acid is added. The mixture is heated to promote the reaction, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)amino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenylglycine derivatives.
Scientific Research Applications
2-((4-Fluorophenyl)amino)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the
Properties
Molecular Formula |
C8H9ClFNO2 |
---|---|
Molecular Weight |
205.61 g/mol |
IUPAC Name |
2-(4-fluoroanilino)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H |
InChI Key |
MYWBMQZWHYXDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)F.Cl |
Origin of Product |
United States |
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